(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
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Description
Synthesis Analysis
The compound has been involved in studies relating to the introduction of tert-butylthio groups into cysteine and cysteine derivatives, showcasing its utility in the modification of amino acids for enhanced stability or specific functionalities (Wünsch, Moroder, & Romani, 1982).
Molecular Structure Analysis
The molecular structure and conformational analysis of a similar derivative, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, has been determined by X-ray analysis, revealing the influence of hydrogen bonding on the molecule’s conformation (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Scientific Research Applications
The compound “(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid” is likely used in the field of organic chemistry, particularly in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . Here are some potential applications:
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Organic Synthesis
- The Boc group is often used to protect amines from unwanted reactions during a multi-step synthesis . This allows chemists to selectively react certain parts of a molecule while leaving others untouched.
- The Boc group can be easily added and removed under mild conditions, which makes it very useful in the synthesis of complex molecules .
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Biosynthetic and Biodegradation Pathways
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Biocatalytic Processes
properties
IUPAC Name |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPEVBYNBQNED-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
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